molecular formula C25H20ClN3O4S B11679033 (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11679033
M. Wt: 494.0 g/mol
InChI Key: XTXAJMHFJUMVOZ-UHFFFAOYSA-N
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Description

The compound “(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide” is a complex organic molecule that features a variety of functional groups, including a benzodioxole moiety, a chlorophenyl group, a thiazinane ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazinane ring, the introduction of the benzodioxole and chlorophenyl groups, and the formation of the carboxamide group. A possible synthetic route could involve:

    Formation of the Thiazinane Ring: This could be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzodioxole Group: This might involve a nucleophilic substitution reaction.

    Introduction of the Chlorophenyl Group: This could be achieved through a Friedel-Crafts acylation reaction.

    Formation of the Carboxamide Group: This could involve the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could occur at the carbonyl groups.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents might be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: The compound might exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Due to its complex structure, the compound could be explored for its potential as a pharmaceutical agent.

Industry

    Materials Science: The compound might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-(3-chlorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide: is similar to other compounds containing benzodioxole, chlorophenyl, and thiazinane moieties.

Uniqueness

  • The unique combination of functional groups in this compound may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H20ClN3O4S

Molecular Weight

494.0 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-N-(3-chlorophenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C25H20ClN3O4S/c26-17-5-4-8-19(12-17)27-24(31)22-13-23(30)29(25(34-22)28-18-6-2-1-3-7-18)14-16-9-10-20-21(11-16)33-15-32-20/h1-12,22H,13-15H2,(H,27,31)

InChI Key

XTXAJMHFJUMVOZ-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=CC=C2)N(C1=O)CC3=CC4=C(C=C3)OCO4)C(=O)NC5=CC(=CC=C5)Cl

Origin of Product

United States

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